

# Inter-laboratory comparison of Sofosbuvir impurity G analysis

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## Compound of Interest

Compound Name: Sofosbuvir impurity G

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## A Comparative Guide to the Analysis of Sofosbuvir Impurity G

This guide provides a comparative overview of analytical methodologies for the detection and quantification of **Sofosbuvir impurity G**, a diastereomer of the active pharmaceutical ingredient.<sup>[1]</sup> Given the absence of a formal inter-laboratory comparison study, this document synthesizes data from various single-laboratory validation studies to offer a comparative perspective on the performance of different analytical techniques. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Sofosbuvir.

## Comparison of Analytical Methods

The primary analytical technique for the separation and quantification of Sofosbuvir and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed for faster and more efficient separations. The following tables summarize the key parameters and performance characteristics of various published methods.

Table 1: Comparison of HPLC Method Parameters for Sofosbuvir and Impurity Analysis

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[2]	Phenomenex Luna® LC C18, 150×4.6mm, 5µm	Agilent Zorbax SB C18, 4.6 x 250 mm, 5 µm[3]	Discovery C18, 4.6 x 250 mm, 5 µm[4]
Mobile Phase	0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[2]	Acetonitrile:Methanol:Water (50:30:20 v/v/v) [5]	9 mM Dipotassium hydrogen orthophosphate buffer (pH 4):Acetonitrile (60:40 v/v)[3]	0.01 N KH <sub>2</sub> PO <sub>4</sub> buffer:Acetonitrile (60:40 v/v)[4]
Flow Rate	1.0 mL/min	1.0 mL/min[5]	1.0 mL/min[3]	1.0 mL/min[4]
Detection Wavelength	260 nm[2]	260 nm[5]	265 nm[3]	260 nm[4]
Retention Time (Sofosbuvir)	3.674 min[2]	2.1 min[5]	7.3 min[3]	2.373 min[4]
Retention Time (Impurity)	5.704 min (Phosphoryl impurity)[2]	Not specified	Not specified	Not specified

Table 2: Comparison of HPLC Method Performance for Sofosbuvir and Impurity Analysis

Parameter	Method 1	Method 2	Method 3
Linearity Range (Sofosbuvir)	160-480 µg/mL[2]	4-24 µg/mL	100-600 µg/mL[4]
Linearity Range (Impurity)	10-30 µg/mL (Phosphoryl impurity) [2]	Not specified	Not specified
Correlation Coefficient (r <sup>2</sup> )	>0.999	0.999	0.999[4]
LOD (Sofosbuvir)	0.01% (0.04 µg)[2]	0.046 µg/mL	Not specified
LOQ (Sofosbuvir)	0.50% (0.125 µg)[2]	0.140 µg/mL	Not specified
LOD (Impurity)	0.03% (0.12 µg) (Phosphoryl impurity) [2]	Not specified	Not specified
LOQ (Impurity)	1.50% (0.375 µg) (Phosphoryl impurity) [2]	Not specified	Not specified
Accuracy (% Recovery)	98.6-101.2%	99.9–101.3%	99.30%[4]

## Experimental Protocols

Below is a representative experimental protocol for the analysis of Sofosbuvir and its impurities, based on a validated RP-HPLC method.[2]

Objective: To quantify Sofosbuvir and its process-related impurities in bulk drug and pharmaceutical dosage forms.

Materials and Reagents:

- Sofosbuvir reference standard
- **Sofosbuvir impurity G** reference standard (or other relevant impurities)

- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)

#### Chromatographic Conditions:

- Instrument: HPLC system with UV detector
- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5  $\mu$ m
- Mobile Phase: 0.1% TFA in a 50:50 (v/v) mixture of water and acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection Wavelength: 260 nm
- Injection Volume: 20  $\mu$ L

#### Preparation of Solutions:

- Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
- Standard Stock Solution: Accurately weigh and dissolve Sofosbuvir and each impurity reference standard in the diluent to obtain a known concentration.
- Sample Solution: Prepare a solution of the drug substance or formulation in the diluent to achieve a target concentration of Sofosbuvir.

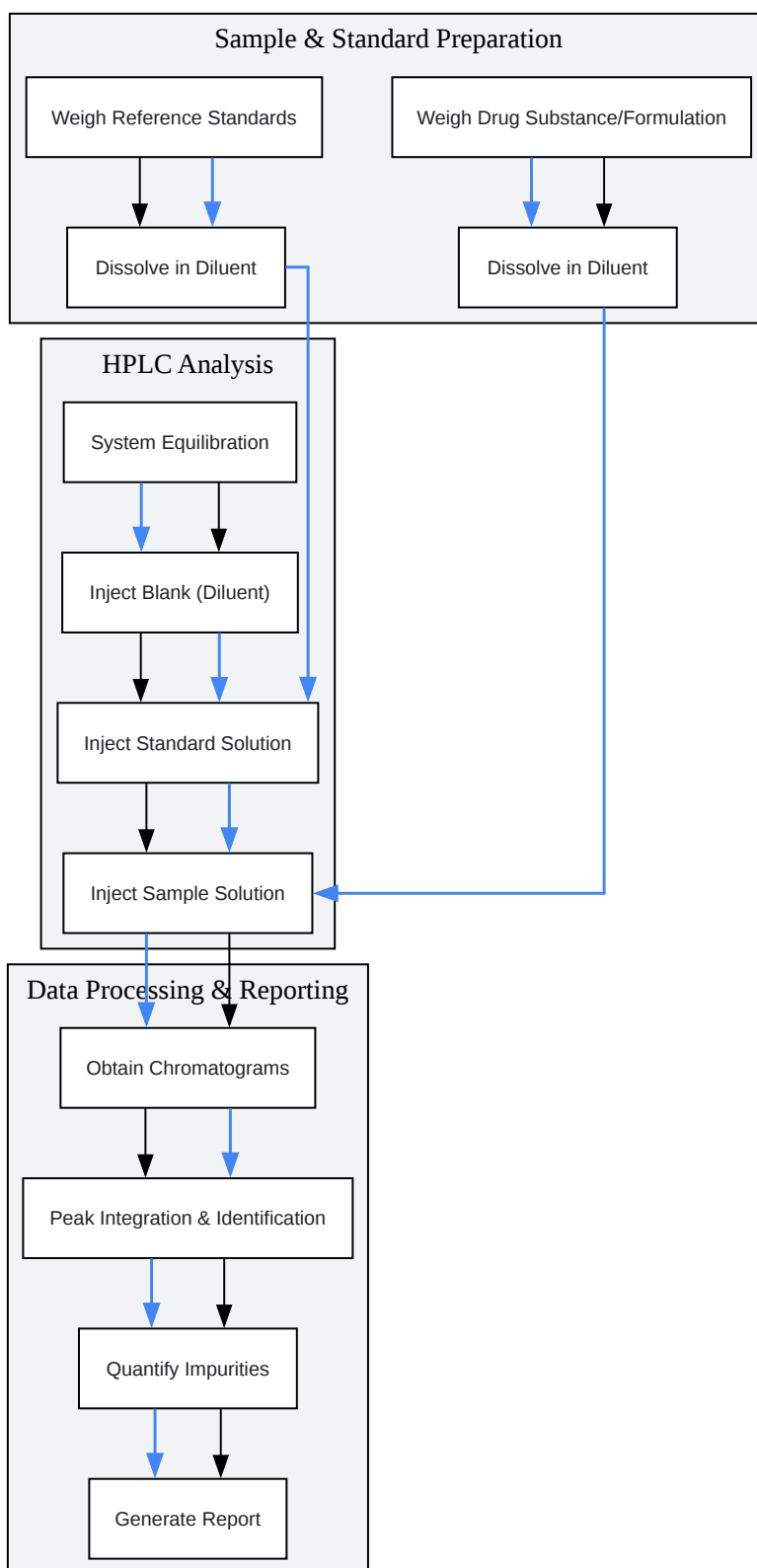
#### Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (as a blank) to ensure no interfering peaks are present.

- Inject the standard solution in replicate to check for system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility).
- Inject the sample solution.
- Identify and quantify any impurities by comparing their retention times and peak areas with those of the reference standards.

## Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Sofosbuvir impurities.



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Caption: Workflow for Sofosbuvir Impurity Analysis.

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- To cite this document: BenchChem. [Inter-laboratory comparison of Sofosbuvir impurity G analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566924#inter-laboratory-comparison-of-sofosbuvir-impurity-g-analysis]

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